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Compound of Interest

Compound Name: 1-benzyl-1H-pyrazol-4-ol

Cat. No.: B2878242 Get Quote

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged

scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties,

metabolic stability, and capacity for diverse substitution patterns have led to its incorporation

into a multitude of high-profile pharmaceuticals, including the anti-inflammatory drug Celecoxib

and the kinase inhibitor Ruxolitinib.[1][3] This guide focuses on a specific, yet highly versatile

derivative: 1-benzyl-4-hydroxypyrazole. By elucidating its fundamental chemical properties,

from synthesis to reactivity, we aim to provide researchers, scientists, and drug development

professionals with the foundational knowledge required to harness its potential as a strategic

building block in the creation of novel chemical entities.

Core Molecular Structure and Physicochemical
Properties
1-Benzyl-4-hydroxypyrazole is an aromatic heterocyclic compound featuring a five-membered

pyrazole ring substituted with a benzyl group at the N1 position and a hydroxyl group at the C4

position. The interplay between the electron-donating hydroxyl group and the aromatic pyrazole

system, coupled with the steric and electronic influence of the N-benzyl group, defines its

unique chemical character.

Predicted Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its

properties can be reliably predicted based on its constituent parts and data from analogous
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structures.

Property
Predicted Value /
Description

Rationale & Context

Molecular Formula C₁₀H₁₀N₂O
Derived from structural

composition.

Molecular Weight 174.19 g/mol Sum of atomic weights.

Appearance
White to off-white crystalline

solid

Typical for small aromatic

organic molecules.[4][5]

Melting Point >150 °C (estimated)

The presence of intermolecular

hydrogen bonding via the

hydroxyl group is expected to

significantly raise the melting

point compared to non-

hydroxylated analogs like 1-

benzyl-1H-pyrazole.[6]

Solubility

Soluble in polar organic

solvents (DMSO, DMF,

Methanol); sparingly soluble in

nonpolar solvents; slightly

soluble in water.

The hydroxyl group enhances

polarity and allows for

hydrogen bonding with protic

solvents.

pKa ~8-10 (for the hydroxyl proton)

The acidity of the hydroxyl

group is influenced by the

electron-withdrawing nature of

the pyrazole ring, making it

more acidic than a typical

alcohol but less acidic than a

phenol.

The Critical Aspect of Tautomerism
A defining feature of 4-hydroxypyrazoles is their existence in a tautomeric equilibrium with their

corresponding pyrazolone forms.[7][8][9] This equilibrium is highly sensitive to the solvent, pH,

and temperature, which has profound implications for the molecule's reactivity and biological
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interactions. The primary tautomers for 1-benzyl-4-hydroxypyrazole are the enol (4-hydroxy)

form and the keto (pyrazol-4-one) form.

Theoretical studies and experimental evidence from related compounds suggest that in many

environments, the hydroxyl (enol) form is predominant, stabilized by the aromaticity of the

pyrazole ring.[8][10] However, the keto form can be a significant species, particularly in polar

solvents, and its presence is crucial for understanding certain reaction pathways.

Dominant in Nonpolar Solvents Significant in Polar Solvents

1-Benzyl-1H-pyrazol-4-ol
(Enol Form - Aromatic)

1-Benzyl-1H-pyrazol-4(5H)-one
(Keto Form)

 Tautomerization
 (Solvent Dependent)

Click to download full resolution via product page

Caption: Tautomeric equilibrium of 1-benzyl-4-hydroxypyrazole.

Synthesis and Purification Workflow
The synthesis of 1,4-disubstituted pyrazoles is a well-established area of organic chemistry.[11]

A robust and logical pathway to 1-benzyl-4-hydroxypyrazole involves the cyclocondensation of

a β-ketoester equivalent with benzylhydrazine.

Proposed Synthetic Pathway
The chosen strategy leverages commercially available starting materials and proceeds through

a classical Knorr pyrazole synthesis, followed by hydrolysis and decarboxylation.
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Diethyl 2-formyl-3-oxosuccinate
(or equivalent β-keto-γ-aldehyde ester)

Step 1: Cyclocondensation

Benzylhydrazine

Ethyl 1-benzyl-4-hydroxy-1H-pyrazole-5-carboxylate

Step 2: Hydrolysis & Decarboxylation

1-Benzyl-4-hydroxypyrazole

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-benzyl-4-hydroxypyrazole.

Detailed Experimental Protocol
Expertise Insight: This protocol is designed as a self-validating system. The success of Step 1

is confirmed by the formation of a new heterocyclic intermediate, which is then consumed in

Step 2. Each step includes purification and characterization checkpoints.

Step 1: Synthesis of Ethyl 1-benzyl-4-hydroxy-1H-pyrazole-5-carboxylate

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add diethyl 2-formyl-3-oxosuccinate (1.0 eq) and ethanol (100 mL).

Reagent Addition: While stirring, add benzylhydrazine (1.05 eq) dropwise at room

temperature. Causality Note: A slight excess of the hydrazine ensures complete consumption

of the more valuable dicarbonyl starting material.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b2878242?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2878242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl spot is

no longer visible.

Workup & Isolation: Allow the reaction to cool to room temperature. The product may

precipitate. If not, reduce the solvent volume in vacuo until a solid forms. Filter the solid,

wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Characterization: Obtain ¹H NMR and Mass Spectrometry data to confirm the structure of the

intermediate ester.[12]

Step 2: Hydrolysis and Decarboxylation to 1-Benzyl-4-hydroxypyrazole

Reactor Setup: In a 100 mL round-bottom flask, suspend the crude ester intermediate from

Step 1 in a 6M aqueous solution of hydrochloric acid (50 mL).

Reaction: Heat the suspension to reflux (approx. 100-110 °C) for 8-12 hours. The reaction

progress can be monitored by observing the complete dissolution of the starting material

followed by potential precipitation of the final product upon cooling. Causality Note: The

strong acidic conditions are necessary to hydrolyze the stable ethyl ester to a carboxylic

acid, which then readily decarboxylates at elevated temperatures.

Workup & Purification: Cool the mixture in an ice bath. Adjust the pH to ~7-8 using a

saturated sodium bicarbonate solution. The product will precipitate as a solid.

Isolation: Filter the solid, wash thoroughly with cold water (3 x 30 mL) to remove salts, and

dry under vacuum at 50 °C.

Final Purification (if necessary): Recrystallize the crude product from an appropriate solvent

system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-benzyl-4-

hydroxypyrazole.

Spectroscopic Signature
Structural elucidation relies on a combination of spectroscopic techniques. The predicted data

below serves as a benchmark for researchers synthesizing this compound.
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Technique Predicted Signature Interpretation

¹H NMR (400 MHz, DMSO-d₆)

δ 9.0-10.0 (s, 1H, -OH)δ 7.8-

8.0 (s, 1H, pyrazole H5)δ 7.5-

7.7 (s, 1H, pyrazole H3)δ 7.2-

7.4 (m, 5H, Ar-H)δ 5.3-5.5 (s,

2H, -CH₂-)

The hydroxyl proton is

expected to be a broad singlet

with a downfield shift due to

hydrogen bonding. The

pyrazole protons (H3 and H5)

appear as singlets. The benzyl

group shows its characteristic

aromatic multiplet and a singlet

for the methylene protons.[13]

[14]

¹³C NMR (100 MHz, DMSO-d₆)

δ ~150-160 (C4-OH)δ ~135-

140 (Ar-C, quat.)δ ~125-135

(Pyrazole C3, C5 & Ar-CH)δ

~55-60 (-CH₂-)

The C4 carbon bearing the

hydroxyl group will be

significantly downfield. The

remaining aromatic and

pyrazole carbons will appear in

the typical aromatic region.[15]

IR (ATR)

3200-3500 cm⁻¹ (broad, O-H

stretch)3000-3100 cm⁻¹

(aromatic C-H stretch)~1600,

1500 cm⁻¹ (C=C, C=N stretch)

A strong, broad peak for the

hydroxyl group is the most

diagnostic feature.

Mass Spec (ESI+) [M+H]⁺ = 175.0866

The parent ion peak

corresponding to the

protonated molecule is

expected to be the base peak.

Chemical Reactivity and Derivatization Potential
The molecule possesses three primary sites for chemical modification: the hydroxyl group, the

pyrazole ring, and the N-benzyl group. This trifecta of reactivity makes it a highly valuable

synthetic intermediate.

Reactions at the C4-Hydroxyl Group
The hydroxyl group behaves as a nucleophile and can undergo standard transformations:
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O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence

of a base (e.g., K₂CO₃, NaH) will yield the corresponding 4-alkoxy ethers.

O-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl

chloride) typically in the presence of a base like pyridine or triethylamine affords 4-acyloxy

esters.

Coupling Reactions: The hydroxyl group can be converted to a triflate (-OTf), a common

leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig) to introduce new carbon or nitrogen substituents at the C4 position.

Reactions on the Pyrazole Ring
While the pyrazole ring is generally considered electron-rich, the C3 and C5 positions are

susceptible to electrophilic substitution, though this can be less facile than in simpler pyrazoles

due to the influence of the existing substituents.

Halogenation: Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can

introduce halogen atoms, primarily at the C5 position.

Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) can install a formyl (-CHO) group, a

versatile handle for further synthesis, at the C5 position.[16]

1-Benzyl-4-hydroxypyrazole

O-Alkylation
(R-X, Base)

C4-OH

O-Acylation
(RCOCl, Base)

C4-OH

Coupling Precursor
(Tf₂O, Pyridine)

C4-OH

Halogenation
(NBS/NCS)

C5-H

1-Benzyl-4-alkoxypyrazole 1-Benzyl-4-acyloxypyrazole 1-Benzyl-4-triflyloxypyrazole 1-Benzyl-5-halo-4-hydroxypyrazole

Click to download full resolution via product page
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Caption: Key derivatization pathways for 1-benzyl-4-hydroxypyrazole.

Applications in Drug Discovery and Materials
Science
The structural motifs within 1-benzyl-4-hydroxypyrazole are highly relevant to modern drug

design.[2][3][17]

Kinase Inhibitors: The pyrazole core is a well-known "hinge-binder" in many kinase inhibitors.

The C4-hydroxyl group can serve as a critical hydrogen bond donor or acceptor, anchoring

the molecule within an ATP-binding pocket. Derivatization at this position allows for fine-

tuning of potency and selectivity.[17]

Scaffold for Library Synthesis: The predictable reactivity allows the molecule to be used as a

starting point for combinatorial chemistry. Libraries of analogs can be rapidly generated by

varying the substituents at the C4 and C5 positions, enabling efficient structure-activity

relationship (SAR) studies.[18]

Agrochemicals and Materials: Substituted pyrazoles are also prevalent in agrochemicals and

as ligands in coordination chemistry for creating novel materials with specific optical or

electronic properties.[1]

Safety and Handling
As with any laboratory chemical, 1-benzyl-4-hydroxypyrazole should be handled with

appropriate care.

GHS Classification (Predicted): Based on related structures like 1-benzylpyrazole-4-

carbaldehyde and -carboxylic acid, the compound is likely to be classified as:

Harmful if swallowed (Acute Toxicity, Oral).[19][20]

Causes skin irritation.[20]

Causes serious eye irritation.[19][20]

May cause respiratory irritation.[20]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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